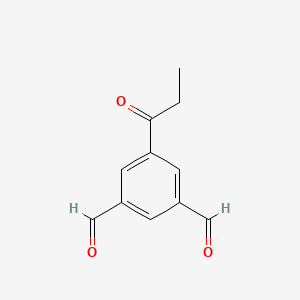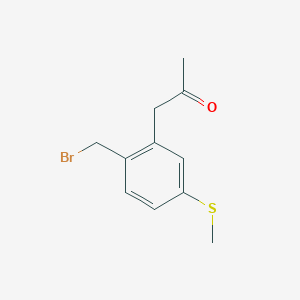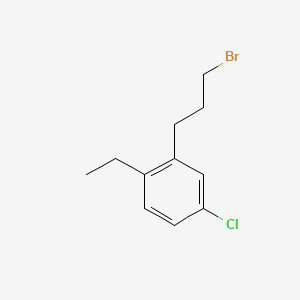
(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a 3-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common approach is the use of chiral starting materials to ensure the desired stereochemistry. The synthesis may involve:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-methylbenzyl group: This step often involves nucleophilic substitution reactions.
Amino acid backbone construction: This can be done through standard peptide synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The 3-methylbenzyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the 3-methylbenzyl group.
(S)-2-Amino-3-(4-imidazolyl)propanoic acid: Another imidazole-containing amino acid, differing in the position of the substituent on the imidazole ring.
Uniqueness
(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the 3-methylbenzyl group, which can significantly alter its chemical properties and biological activity compared to other imidazole-containing amino acids.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[5-[(3-methylphenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-9-3-2-4-10(5-9)6-12-13(17-8-16-12)7-11(15)14(18)19/h2-5,8,11H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
Clave InChI |
KGFXFTCIDPKZFX-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=CC=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC(=CC=C1)CC2=C(N=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



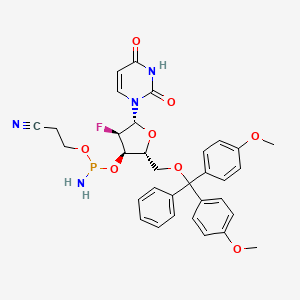

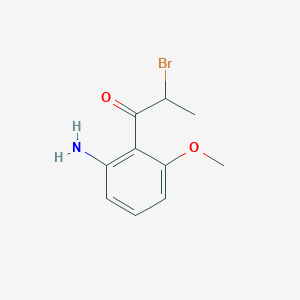

![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)

